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(E)-CefpodoximeProxetil

Cat. No.: B10753290
M. Wt: 557.6 g/mol
InChI Key: LTINZAODLRIQIX-DHRITJCHSA-N
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Description

Prodrug Design Principles and Pharmaceutical Significance

Prodrugs are inactive or less active chemical derivatives of a drug molecule that require biotransformation in the body to release the active parent drug. humanjournals.comnih.gov This strategy is a cornerstone of pharmaceutical development, employed to overcome undesirable properties of a drug, such as poor aqueous solubility, chemical instability, or, most notably, poor oral bioavailability. humanjournals.comresearchgate.net By temporarily masking the active drug's functional groups with a promoiety, a prodrug can exhibit improved absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.netslideshare.net

The parent compound, cefpodoxime (B17579), is a potent third-generation cephalosporin (B10832234) antibiotic. drugbank.comnih.gov However, it exhibits poor oral absorption because its chemical structure is predominantly in an ionic form at the pH of the intestines, which limits its ability to pass through the gastrointestinal tract wall. researchgate.net To address this, cefpodoxime was developed into the prodrug, cefpodoxime proxetil.

The design of cefpodoxime proxetil involves the esterification of the carboxylic acid group of cefpodoxime with a 1-isopropoxycarbonyloxyethyl group. researchgate.netfda.gov This modification neutralizes the ionizable group, thereby increasing the molecule's lipophilicity and enabling it to be absorbed more effectively from the gastrointestinal tract via passive diffusion. researchgate.net Once absorbed, enzymes in the intestinal mucosa, specifically esterases, hydrolyze the ester bond, releasing the active cefpodoxime into the bloodstream. drugbank.comnih.govfda.gov This strategic chemical modification significantly enhances the systemic availability of the antibiotic, with studies showing that approximately 50% of an orally administered dose of cefpodoxime proxetil is absorbed systemically as cefpodoxime. drugbank.comnih.govresearchgate.net

However, the bioavailability is not complete, partly because luminal cholinesterases can also hydrolyze the prodrug before it is absorbed. researchgate.netnih.gov Interestingly, the presence of food, particularly components like amino acids and vitamins, can inhibit this premature hydrolysis, leading to enhanced bioavailability. nih.gov

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

Property Cefpodoxime (Active Drug) Cefpodoxime Proxetil (Prodrug)
Primary Challenge Poor oral bioavailability due to ionic nature at intestinal pH researchgate.net Susceptible to pre-absorption hydrolysis by intestinal esterases nih.gov
Oral Bioavailability Low ~50% (as Cefpodoxime) drugbank.comfda.gov
Absorption Mechanism Poor permeability researchgate.net Passive diffusion after oral administration researchgate.net
Activation N/A (Is the active form) Hydrolyzed by esterases in the intestinal wall to release Cefpodoxime drugbank.comnih.gov
Chemical Modification Free carboxylic acid researchgate.net 1-isopropoxycarbonyloxyethyl ester fda.gov

Stereochemical Considerations and Isomerism

The chemical structure of cefpodoxime proxetil contains multiple chiral centers, leading to the existence of stereoisomers. taylorandfrancis.comgoogle.com An important aspect of its structure is the oxime group (=N-OCH3) in the side chain attached at position 7 of the cephem nucleus. wikipedia.orgtsijournals.com This group can exist as two different geometric isomers: (Z) and (E).

In the context of cephalosporins, the (Z)-isomer (also referred to as the syn-isomer) is generally associated with superior antibacterial activity compared to the corresponding (E)-isomer (or anti-isomer). tsijournals.comresearchgate.nettsijournals.com Consequently, the therapeutically used form of cefpodoxime proxetil is predominantly the (Z)-isomer. The (E)-isomer is considered an impurity that may form during the manufacturing process. google.com

Table 2: Isomers of Cefpodoxime Proxetil

Isomer Type Specific Isomers Significance
Geometric Isomerism (Oxime group) (Z)-isomer (syn) Possesses superior antibacterial activity tsijournals.comresearchgate.net
(E)-isomer (anti) Considered an impurity with less antibacterial activity tsijournals.comcymitquimica.com
Diastereomerism (Proxetil side chain) R-isomer More susceptible to enzymatic hydrolysis to active cefpodoxime nih.gov
S-isomer Less susceptible to enzymatic hydrolysis compared to the R-isomer nih.gov

Evolution of Cephalosporin Chemistry and (E)-Cefpodoxime Proxetil's Place

The discovery of cephalosporins from the fungus Cephalosporium acremonium (now known as Acremonium) in 1945 by Giuseppe Brotzu marked a pivotal moment in antibiotic history. wikipedia.orgnih.gov The initial compound, cephalosporin C, had only modest activity, but the isolation of its core, 7-aminocephalosporanic acid (7-ACA), opened the door for the creation of a vast array of semi-synthetic derivatives. wikipedia.orgwikipedia.org

The development of cephalosporins is often categorized into "generations," each defined by its general spectrum of antimicrobial activity. wikipedia.orgijesir.org

First-generation cephalosporins (e.g., cephalexin) are primarily active against Gram-positive bacteria. wikipedia.orgijesir.org

Second-generation cephalosporins (e.g., cefuroxime) have improved activity against Gram-negative bacteria and often show increased resistance to β-lactamase enzymes. wikipedia.orgijesir.org

Third-generation cephalosporins, the class to which cefpodoxime belongs, exhibit a broader spectrum of activity against Gram-negative bacteria compared to previous generations, though sometimes with reduced activity against Gram-positive organisms. wikipedia.orgijesir.orgdrugs.com They are often used for a wide range of infections. nih.govdrugs.com

Fourth-generation cephalosporins (e.g., cefepime) offer true broad-spectrum activity, with enhanced activity against Gram-negative bacteria. wikipedia.orgwikipedia.org

Fifth-generation cephalosporins (e.g., ceftaroline) are notable for their activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgmarketresearchintellect.com

Cefpodoxime proxetil holds a significant place as one of the first orally active third-generation cephalosporins. nih.govtsijournals.comresearchgate.net Its development represented a crucial advancement, providing an oral treatment option with the extended Gram-negative coverage characteristic of its generation. nih.govwikipedia.org This was achieved through the successful application of prodrug chemistry to overcome the inherent absorption limitations of the parent cefpodoxime molecule. Its stability against many common β-lactamase enzymes, a key feature of third-generation cephalosporins, further solidified its therapeutic importance. drugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N5O9S2 B10753290 (E)-CefpodoximeProxetil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N5O9S2

Molecular Weight

557.6 g/mol

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+

InChI Key

LTINZAODLRIQIX-DHRITJCHSA-N

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to (E)-Cefpodoxime Proxetil

The industrial synthesis of Cefpodoxime (B17579) Proxetil typically originates from 7-aminocephalosporanic acid (7-ACA) or its derivative, (6R,7R)-7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). researchgate.netresearchgate.netgoogle.comgoogle.com The core structure is assembled through a series of reactions, primarily involving the modification of the C-7 amino group and the C-4 carboxylic acid group of the cephem nucleus. google.com

Acylation and Esterification Reactions

Established synthetic pathways involve a sequence of protection, acylation, esterification, and deprotection steps. A common route begins with the protection of the amino group on the thiazolyl ring of the C-7 side chain, for instance, as a chloroacetyl or formyl derivative. researchgate.netepo.org

Acylation: The crucial step of forming the amide bond at the C-7 position is achieved by acylating the 7-amino group of the cephem core. One method involves reacting 7-AMCA with an activated form of (Z)-2-(2-formylaminothiazol-4-yl)-methoxyimino acetic acid. epo.org Another established acylating agent is S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), which is widely used in cephalosporin (B10832234) chemistry. researchgate.netresearchgate.netsemanticscholar.org

Esterification: To create the proxetil prodrug moiety, the carboxylic acid at the C-4 position is esterified. This is typically accomplished by reacting the cefpodoxime acid intermediate with 1-iodoethyl isopropyl carbonate. epo.orgnih.govlupinepublishers.com The reaction is often carried out in a solvent like dimethylacetamide (DMA) in the presence of a base such as 1,8-diazabicyclo epo.orgdrugfuture.comundec-7-ene (DBU). epo.orgdrugfuture.com

The following table outlines a representative established synthetic sequence.

StepStarting MaterialReagent(s)Intermediate/ProductReference
17-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA)Z-(2-formylaminothiazo-4-yl)-methoxyimino acetic acid chloride hydrochloride, Sodium BicarbonateN-formylcefpodoxime epo.orgepo.org
2N-formylcefpodoxime1-iodoethyl isopropyl carbonateN-formyl cefpodoxime proxetil epo.org
3N-formyl cefpodoxime proxetilAcid (e.g., H₂SO₄) in Methanol (B129727)Cefpodoxime Proxetil google.com

Chiral Synthetic Approaches and Enantiomeric Resolution

Cefpodoxime Proxetil possesses multiple asymmetric centers, including those in the cephem nucleus and one at the α-carbon of the 1-(isopropoxycarbonyloxy)ethyl group. google.com This results in the final product being a racemic mixture of two diastereomers (R and S isomers) at the proxetil ester moiety, typically in a 1:1 ratio. scispace.comresearchgate.net

Controlling the diastereomeric ratio is a significant aspect of the synthesis. Some processes aim to produce a specific ratio that conforms to pharmacopoeial specifications, often between 0.5 and 0.6 for one of the diastereomers. epo.orggoogle.com One patented method achieves this through the preparation and crystallization of N-formyl cefpodoxime proxetil from a specific solvent mixture to obtain a desired diastereomeric ratio. epo.org

Another approach to controlling the stereochemistry involves the separation of diastereomers at an earlier stage. A process has been described for the preparation of the individual diastereomers via fractional crystallization of an acid addition salt of the key intermediate, 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid-1-(isopropoxycarbonyloxy)ethyl ester, before the final acylation step. epo.org While the biological and physicochemical properties of the individual enantiomers have been investigated, many syntheses proceed to produce the racemic mixture. researchgate.netnih.gov

Novel and Improved Synthetic Pathways

Optimization of Reaction Conditions and Yield

Another strategy involves a one-step synthesis of a crude Cefpodoxime Proxetil product from an intermediate without isolation, followed by a simple recrystallization for purification. google.com This approach simplifies the process and increases yield while maintaining high purity. google.com The use of 4-toluenesulfonyl chloride (Tos-Cl) as a coupling reagent for the amidation step has also been reported as a highly efficient method, achieving a yield of 82% for Cefpodoxime Proxetil under non-optimized conditions. lookchem.com

The table below compares a literature method with an improved synthetic approach.

FeatureLiterature Method researchgate.netImproved Method researchgate.net
Acylating Agent (Z)-2-(2-chloroacetamido-4-thiazolyl)-2-(methoxyimino)acetic acid (CATMA)S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM)
Key Intermediate Chloroacetylated CefpodoximeCefotaxime, followed by chloroacetylation
Final Purification Column ChromatographyElimination of Column Chromatography
Overall Yield LowerHigher

Alternative Reagents and Intermediate Synthesis

Alternative Reagents: A notable improvement has been the replacement of CATMA with MAEM as the acylating agent. researchgate.netsemanticscholar.org MAEM is a commercial raw material that is significantly less expensive than CATMA, which helps to lower the production cost. researchgate.net This change also circumvents the need to prepare and purify the sensitive acid chloride of CATMA and allows the acylation to proceed under milder conditions without extremely low temperatures. researchgate.net More recently, 4-toluenesulfonyl chloride has been demonstrated as an economically attractive and effective coupling reagent for the C-7 amidation reaction. lookchem.com

Intermediate Synthesis: The synthesis of the two primary building blocks, 7-AMCA and 1-iodoethyl isopropyl carbonate, has also been optimized.

7-AMCA Synthesis: Methods have been developed to synthesize 7-AMCA directly from 7-ACA. One process involves the reaction of 7-ACA with methanol and calcium chloride to replace the 3-acetoxymethyl group with a methoxymethyl group. epo.org Another novel method synthesizes the cefpodoxime acid intermediate by reacting 7-ACA and trimethyl borate (B1201080) with methoxy (B1213986) sulfonic acid, omitting the need for protection and deprotection steps at the C-7 position. google.com

1-Iodoethyl Isopropyl Carbonate Synthesis: This key reagent for the proxetil ester is typically prepared in a multi-step process. lupinepublishers.comoaji.net A common route involves reacting 1-chloroethyl chloroformate with isopropanol (B130326) in the presence of a base like pyridine (B92270) to produce 1-chloroethyl isopropyl carbonate, which is then treated with sodium iodide to yield the final iodo-compound. researchgate.netlupinepublishers.comoaji.net

Synthesis and Characterization of Novel Analogues and Derivatives

The synthesis and characterization of novel analogues and derivatives of Cefpodoxime Proxetil are important for identifying potential impurities and understanding structure-activity relationships.

Several novel analogues have been synthesized by modifying the proxetil ester group. These include the ethyl, methyl, propyl, and N-propyl analogues. oaji.net Their synthesis follows the main pathway for Cefpodoxime Proxetil, but utilizes different halo-ester reagents for the C-4 esterification step. For example, the N-propyl analogue can be formed if the isopropanol used to synthesize the ester side-chain is contaminated with n-propanol. oaji.net

Additionally, derivatives have been synthesized by modifying the C-7 aminothiazole ring. A carbamate (B1207046) of Cefpodoxime Proxetil, a potential process impurity, was prepared by reacting Cefpodoxime Proxetil with isopropyl chloroformate in the presence of N-methyl morpholine. asianpubs.org Another identified impurity, desmethyl cefpodoxime proxetil, has also been synthesized for use as a reference standard. researchgate.net

The table below summarizes the synthesis of several novel analogues and derivatives.

Analogue/DerivativeSynthetic ModificationKey ReagentsReference
Ethyl Analogue Esterification with 1-chloroethyl ethyl carbonate followed by iodination and coupling with cefpodoxime acid.1-Chloroethyl ethyl carbonate, Sodium iodide oaji.net
Methyl Analogue Esterification with 1-chloroethyl methyl carbonate followed by iodination and coupling with cefpodoxime acid.1-Chloroethyl methyl carbonate, Sodium iodide oaji.net
N-Propyl Analogue Esterification with 1-chloroethyl propyl carbonate followed by iodination and coupling with cefpodoxime acid.1-Chloroethyl propyl carbonate, Sodium iodide oaji.net
Carbamate Derivative Reaction at the 2-amino group of the thiazole (B1198619) ring of Cefpodoxime Proxetil.Isopropyl chloroformate, N-methyl morpholine asianpubs.org
Desmethyl Derivative Synthesis starting from a desmethylated precursor.(Not detailed in abstract) researchgate.net

Prodrug Conversion Mechanisms and in Vitro Hydrolysis Kinetics

Enzymatic Hydrolysis of (E)-Cefpodoxime Proxetil to Cefpodoxime (B17579)

The primary route for the conversion of (E)-cefpodoxime proxetil to the active antibiotic cefpodoxime is through enzymatic hydrolysis. This bioconversion is essential for the drug's oral bioavailability. researchgate.net

Role of Esterases in Intestinal Mucosa

After oral administration, (E)-cefpodoxime proxetil is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases present in the intestinal wall to form cefpodoxime. dhgpharma.com.vnsahpra.org.za Studies conducted in vitro using human duodenal washings have confirmed that the enzymatic hydrolysis of the ester bond releases the active third-generation cephalosporin (B10832234). researchgate.netnih.gov The primary enzymes responsible for this de-esterification are believed to be cholinesterases. researchgate.netnih.gov This is supported by findings that potent inhibitors of cholinesterase, such as eserine and phenylmethylsulfonyl fluoride (B91410) (PMSF), effectively block the hydrolysis of cefpodoxime proxetil in luminal washings. researchgate.netnih.gov

Kinetics of Ester Cleavage in Biological Milieu

The kinetics of ester cleavage demonstrate a rapid conversion of the prodrug in a biological environment. In human intestinal juice at 37°C, the hydrolysis of (E)-cefpodoxime proxetil is considerably faster than in a simple phosphate (B84403) buffer. nih.govresearchgate.net This accelerated degradation in the intestinal juice is attributed to enzymatic activity. nih.gov

A notable aspect of the kinetics is the differential degradation rates of the two diastereoisomers. One diastereoisomer degrades much more rapidly than the other in intestinal juice. nih.govasm.org For instance, the half-life of the faster-hydrolyzing diastereoisomer is approximately 0.18 hours, while the slower one has a half-life of about 0.98 hours. nih.govresearchgate.net In contrast, in a phosphate buffer without enzymes, both diastereoisomers degrade at similar rates. nih.govresearchgate.net This high degree of stereoselectivity in enzymatic hydrolysis suggests that using the more stable diastereoisomer could potentially enhance bioavailability. nih.govasm.org

Chemical Hydrolysis Pathways of (E)-Cefpodoxime Proxetil

Beyond enzymatic action, (E)-cefpodoxime proxetil is also susceptible to chemical hydrolysis, a process significantly influenced by the pH of the surrounding environment. semanticscholar.orgjparonline.com

pH-Dependent Degradation Profiles

The stability of (E)-cefpodoxime proxetil is highly dependent on pH. The rate of hydrolytic degradation increases as the pH moves from acidic to alkaline conditions. semanticscholar.org In acidic and physiological pH ranges (pH 2.5-7.4), the compound is relatively stable in the absence of light. researchgate.net However, under basic conditions (pH 9.0 and 11.0), hydrolysis is observed even in the dark. semanticscholar.orgresearchgate.net

Studies have shown that the degradation follows pseudo-first-order kinetics. researchgate.net The rate constant for hydrolysis increases significantly with an increase in pH. For example, at pH 11, the rate constant is 14 times higher than at pH 5. semanticscholar.org This indicates that hydroxide (B78521) ions (OH⁻) act as a catalyst in the hydrolysis reaction. semanticscholar.org The compound exhibits maximum stability around pH 5. researchgate.net

Hydrolytic Degradation of (E)-Cefpodoxime Proxetil Under Different pH Conditions
ConditionpHObservation
Acidic (in darkness)2.5Practically no degradation observed researchgate.net
Near-Neutral (in darkness)7.4Practically no degradation observed researchgate.net
Basic (in darkness)9.0Hydrolysis observed semanticscholar.orgresearchgate.net
Basic (in darkness)11.0Increased hydrolysis rate compared to pH 9.0 semanticscholar.org
UV Irradiation5.0Lowest degradation rate constant, maximum stability observed semanticscholar.orgresearchgate.net
UV Irradiation5.0-11.0Hydrolysis rate constant increases with increasing pH semanticscholar.org

Identification of Hydrolytic Degradation Products

The degradation of (E)-cefpodoxime proxetil yields several products, with the distribution of these products varying between enzymatic and chemical hydrolysis. In a phosphate buffer (simulating chemical hydrolysis), the major degradation product is the inactive Δ2 isomer of cefpodoxime. nih.govresearchgate.net The formation of the Δ2 isomer is a result of isomerization of the double bond in the cephem nucleus, which is followed by rapid hydrolysis of the ester group. nih.gov

Conversely, in human intestinal juice, where enzymatic hydrolysis predominates, the primary product is the biologically active Δ3-cephalosporin, cefpodoxime. nih.govasm.org This enzymatic pathway is more direct and rapid, largely bypassing the isomerization to the inactive Δ2 form. asm.org Forced degradation studies under acidic and basic conditions have also been used to identify various degradation products, which can be separated and analyzed using chromatographic techniques. nih.govakjournals.com

Major Degradation Products of (E)-Cefpodoxime Proxetil
ConditionMajor ProductSignificance
Phosphate Buffer (Chemical Hydrolysis)Δ2-Cefpodoxime nih.govresearchgate.netBiologically inactive isomer
Human Intestinal Juice (Enzymatic Hydrolysis)Δ3-Cefpodoxime (Cefpodoxime) nih.govasm.orgBiologically active form

Stability and Degradation Kinetics of E Cefpodoxime Proxetil

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated storage to elicit degradation. lupinepublishers.com This helps to identify potential degradation products and establish the intrinsic stability of the molecule. (E)-Cefpodoxime proxetil has been subjected to a variety of stress conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress, as per the International Conference on Harmonization (ICH) guidelines. akjournals.comakjournals.com These studies reveal the degradation pathways and help in the development of stability-indicating analytical methods. akjournals.com

The degradation of (E)-Cefpodoxime proxetil often involves hydrolysis of the ester group and the β-lactam ring, as well as isomerization of the double bond within the dihydrothiazine ring. rsc.orgmedwinpublishers.comnih.gov The rate and extent of degradation are highly dependent on the specific stressor.

Acidic Hydrolysis Degradation Pathways

Under acidic conditions, (E)-Cefpodoxime proxetil undergoes degradation, primarily through the hydrolysis of the β-lactam bond. researchgate.net Studies have shown that upon refluxing in 5 M HCl at 80°C for 90 minutes, significant degradation occurs. akjournals.com The kinetics of this degradation have been investigated at various temperatures, revealing a pseudo-first-order reaction. akjournals.com One of the primary degradation pathways involves the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. researchgate.net

In one study, degradation in 0.1 M HCl for 8 hours at room temperature resulted in the formation of additional peaks in the chromatogram, indicating the susceptibility of the drug to acid hydrolysis. nih.gov Another investigation using 0.1 M HCl for 2 hours also confirmed acidic degradation. lupinepublishers.com The rate of isomerization of the cephalosporin (B10832234) core structure has been observed to increase as the pH decreases. rsc.org It has been noted that while the drug is relatively stable in 0.01 M HCl, more concentrated acidic conditions lead to noticeable degradation. semanticscholar.org

Alkaline Hydrolysis Degradation Pathways

(E)-Cefpodoxime proxetil is highly susceptible to degradation under alkaline conditions. scispace.com The primary degradation pathway in alkaline media is the hydrolysis of the ester linkage, converting the prodrug into its active form, cefpodoxime (B17579). semanticscholar.org Additionally, hydrolysis of the β-lactam ring can occur. semanticscholar.org

Studies have shown that the drug is completely degraded in 0.01 M NaOH. semanticscholar.org When subjected to 0.1 M NaOH for 8 hours at room temperature, significant degradation with the formation of multiple degradation products was observed. nih.gov The rate of degradation increases with increasing pH. semanticscholar.org For instance, the half-life of the drug decreased significantly when the pH was increased from 9.0 to 11.0 in darkness. semanticscholar.org This indicates that hydroxyl ions play a crucial role in the hydrolysis process. semanticscholar.org The degradation in alkaline conditions is often rapid, with some studies showing complete degradation in a short period. lupinepublishers.com

Oxidative Degradation Pathways

Oxidative stress also leads to the degradation of (E)-Cefpodoxime proxetil. When subjected to 3% hydrogen peroxide and refluxed at 80°C for 90 minutes, the drug shows significant degradation. akjournals.com The kinetics of this oxidative degradation have been studied and found to follow a pseudo-first-order model. akjournals.com An Arrhenius plot can be constructed to determine the activation energy for this process. akjournals.com

In another study, treatment with 10% hydrogen peroxide for 2 hours also resulted in oxidative degradation. lupinepublishers.com However, some research suggests that the drug is relatively stable in 0.1% H2O2 solution. semanticscholar.org The discrepancy may be due to the different concentrations of the oxidizing agent and other experimental conditions. The degradation under oxidative conditions leads to the formation of specific degradation products that can be resolved using stability-indicating methods. akjournals.com

Photolytic Degradation Pathways

Exposure to light can induce the degradation of (E)-Cefpodoxime proxetil. ijpsr.com Photostability studies are a crucial part of stress testing to ensure the drug product is adequately protected from light. When exposed to UV irradiation, the hydrolytic degradation of (E)-Cefpodoxime proxetil is significantly enhanced, particularly in basic media. researchgate.net The maximum stability under UV irradiation was observed at pH 5. researchgate.net

In darkness, no significant degradation was observed at acidic and physiological pHs (2.5, 5.0, and 7.4). researchgate.net However, UV light exposure caused considerable hydrolytic degradation in this pH range. semanticscholar.org The rate of photolytic degradation is influenced by the pH of the medium. researchgate.net

Thermal Degradation Kinetics

Thermal stability studies are essential to determine the effect of temperature on drug stability. (E)-Cefpodoxime proxetil undergoes thermal degradation, and the kinetics of this process have been investigated. The thermogravimetric analysis (TGA) of the pure drug shows a single-step decomposition process occurring between 150°C and 350°C. derpharmachemica.com The decomposition activation energies and thermal rate constants can be determined using model-free methods like Kissinger, Friedman, and Flynn-Wall-Ozawa. derpharmachemica.comresearchgate.net

In one study, the powdered drug stored at 55°C for 8 hours under dry heat conditions showed no significant degradation. nih.gov However, other studies involving refluxing at different temperatures (40-90°C) for acidic and oxidative degradation have shown that temperature significantly accelerates the degradation rate. akjournals.com The degradation rate was observed to increase approximately twofold with every 10°C rise in temperature. jparonline.com The presence of excipients in tablet formulations can affect the thermal stability of the drug, in some cases increasing it. derpharmachemica.com

Identification and Structural Elucidation of Degradation Products

The identification and structural elucidation of degradation products are critical for understanding the degradation pathways and ensuring the safety of the drug product. wordpress.com Various analytical techniques are employed for this purpose, with a combination of liquid chromatography (LC) and mass spectrometry (MS) being particularly powerful. lupinepublishers.com LC-MS/MS, LC-NMR, and FT-IR spectroscopy have been used to identify and characterize the impurities and degradation products of (E)-Cefpodoxime proxetil. lupinepublishers.comwordpress.comconicet.gov.ar

Forced degradation studies generate a range of degradation products. Under acidic and basic conditions, hydrolysis products are common. nih.gov One major degradation product identified in both solid and solution states is a tautomeric isomer resulting from a double bond shift within the six-membered ring of the cephalosporin core. rsc.org In alkaline media, the primary degradation product is the active metabolite, cefpodoxime, formed by the hydrolysis of the proxetil ester group. semanticscholar.org Another potential degradation pathway involves the formation of the inactive Δ2-isomer. semanticscholar.orgasm.org

During the synthesis process, an impurity named desmethyl cefpodoxime proxetil has been identified at levels of 0.1-0.2%. researchgate.net Its structure was confirmed using 1H NMR, 13C NMR, MS, and IR spectral data. researchgate.net The comprehensive profiling of impurities and degradation products is a regulatory requirement to ensure the quality and safety of the final pharmaceutical product. medwinpublishers.comwordpress.com

Data Tables

Table 1: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagents and ConditionsObserved DegradationReference
Acidic Hydrolysis5 M HCl, reflux at 80°C for 90 minSignificant degradation akjournals.com
0.1 M HCl, 8 h at room temperatureFormation of degradation products nih.gov
0.1 M HCl, 2 hAcidic degradation confirmed lupinepublishers.com
Alkaline Hydrolysis0.01 M NaOHComplete degradation semanticscholar.org
0.1 M NaOH, 8 h at room temperatureSignificant degradation nih.gov
pH 9.0 and 11.0 in darknessDegradation rate increases with pH semanticscholar.org
Oxidative Degradation3% H2O2, reflux at 80°C for 90 minSignificant degradation akjournals.com
10% H2O2, 2 hOxidative degradation lupinepublishers.com
Photolytic DegradationUV irradiation at various pHEnhanced hydrolytic degradation researchgate.net
Thermal Degradation150-350°C (TGA)Single-step decomposition derpharmachemica.com
55°C for 8 h (dry heat)No significant degradation nih.gov
40-90°C (in solution)Accelerated degradation akjournals.com

Table 2: Kinetic Data for (E)-Cefpodoxime Proxetil Degradation

Degradation TypeKinetic ModelKey FindingsReference
Acidic HydrolysisPseudo-first-orderRate constants and half-life determined at different temperatures. akjournals.com
Oxidative DegradationPseudo-first-orderActivation energy calculated using Arrhenius plot. akjournals.com
Thermal DegradationModel-free methodsDecomposition activation energies determined. derpharmachemica.comresearchgate.net
Hydrolytic DegradationFirst-orderDegradation rate increases with temperature. jparonline.com

Kinetic Modeling of Degradation Processes

The degradation of (E)-Cefpodoxime Proxetil under a range of stress conditions, including hydrolysis, oxidation, and thermal stress, is typically modeled using kinetic principles. Research has consistently shown that the decomposition of this compound predominantly follows pseudo-first-order kinetics. semanticscholar.orgakjournals.comresearchgate.net This kinetic model is characterized by a rate equation where the rate of degradation is directly proportional to the concentration of the drug. The integrated form of the first-order rate law allows for the calculation of key stability parameters. semanticscholar.org The kinetic data for the hydrolytic degradation of Cefpodoxime Proxetil have been observed to obey a pseudo-first-order rate equation. semanticscholar.org

Determination of Rate Constants and Activation Energies

The quantitative assessment of (E)-Cefpodoxime Proxetil's stability relies on the determination of its degradation rate constants (k) and activation energies (Ea). The rate constant quantifies the speed of the degradation reaction under a specific set of conditions, such as pH, temperature, and the presence of oxidative or hydrolytic agents. semanticscholar.orgakjournals.comscispace.com The half-life (t1/2), the time required for the drug concentration to decrease by 50%, is inversely related to the rate constant and is a common metric for expressing stability. semanticscholar.orgnih.gov

Forced degradation studies are instrumental in generating this data. By subjecting the drug to accelerated degradation conditions—such as strong acids, bases, oxidizing agents, heat, and UV light—researchers can determine the rate constants for each scenario. scispace.comnih.govlupinepublishers.com

Rate Constants under Various Conditions

The degradation rate of (E)-Cefpodoxime Proxetil is highly dependent on the specific stressor. For instance, the drug is susceptible to hydrolysis, with the rate being significantly influenced by pH. semanticscholar.org In alkaline conditions (0.1 N NaOH), the degradation is rapid. scispace.com The rate constant increases as the pH rises from 5.0 to 11.0, indicating that alkaline conditions accelerate hydrolytic degradation. semanticscholar.org Conversely, under acidic and physiological conditions in the absence of light, the compound shows greater stability. semanticscholar.org The presence of UV irradiation can also significantly increase the rate of hydrolytic degradation. semanticscholar.org

Studies comparing the degradation of the two diastereoisomers of cefpodoxime proxetil in phosphate (B84403) buffer versus human intestinal juice revealed that degradation is considerably faster in intestinal juice, where one diastereoisomer degrades much more rapidly than the other. nih.gov

Below are tables summarizing the experimentally determined rate constants and half-lives for (E)-Cefpodoxime Proxetil under different forced degradation conditions.

Table 1: Degradation Rate Constants and Half-Lives of Cefpodoxime Proxetil under Various Stress Conditions

Stress Condition Rate Constant (k) Half-Life (t1/2) Reference
Alkaline (0.1 N NaOH) 0.021 sec⁻¹ 33.10 sec scispace.com
Oxidative (3% v/v H₂O₂) 0.023 h⁻¹ 29.96 h scispace.com

Table 2: Hydrolytic Degradation of Cefpodoxime Proxetil Diastereoisomers (37°C, pH 7.4)

Medium Diastereoisomer Rate Constant (kDEG) (x 10⁻¹ h⁻¹) Half-Life (t1/2) (h) Reference
Phosphate Buffer Isomer 1 2.74 2.5 nih.gov
Phosphate Buffer Isomer 2 3.13 2.2 nih.gov
Intestinal Juice Isomer 1 (fast) 38.7 0.18 nih.gov

Activation Energy

The activation energy (Ea) represents the minimum energy required to initiate the degradation reaction. It is determined by studying the dependence of the rate constant on temperature, typically by conducting degradation experiments at several elevated temperatures (e.g., 40 to 90°C). akjournals.com The data are then used to construct an Arrhenius plot (a plot of the natural logarithm of the rate constant, ln k, versus the reciprocal of the absolute temperature, 1/T). akjournals.comkoreascience.kr The slope of this plot is directly proportional to the activation energy. akjournals.comkoreascience.kr

Thermogravimetric analysis (TGA) is another technique used to investigate thermal decomposition and determine activation energies using model-free methods such as those proposed by Kissinger, Friedman, and Flynn-Wall-Ozawa. derpharmachemica.comresearchgate.net These methods analyze the weight loss of the material as a function of temperature to derive kinetic parameters. derpharmachemica.comresearchgate.net

Table 3: Activation Energies for Cefpodoxime Proxetil Degradation

Degradation Condition Method Activation Energy (Ea) Reference
Acidic (5 M HCl) Arrhenius Plot 13.56 kcal/mol akjournals.com
Oxidative (3% H₂O₂) Arrhenius Plot 12.00 kcal/mol akjournals.com
Thermal Decomposition Kissinger Method 100.3 kJ/mol derpharmachemica.com
Thermal Decomposition Friedman Method 101.9 kJ/mol derpharmachemica.com

Predictive Stability Assessment

The kinetic parameters derived from degradation studies are fundamental for predictive stability assessments. By understanding the rate constants and activation energy, one can forecast the long-term stability of (E)-Cefpodoxime Proxetil and establish appropriate storage conditions and shelf-life.

The Arrhenius equation is a cornerstone of this predictive capability. akjournals.comkoreascience.kr It allows for the extrapolation of degradation rates observed under accelerated (high-temperature) conditions to predict the rates at lower, typical storage temperatures (e.g., room temperature or refrigerated conditions). akjournals.com This is crucial for assigning a product's expiration date. The calculation of t₉₀ (the time required for the drug concentration to fall to 90% of its initial value), which is often used to define shelf-life, is directly derived from these kinetic models. jparonline.com

Furthermore, kinetic studies can predict the stability of different formulations. For example, by comparing the thermal decomposition kinetics of the pure drug with that of its tableted formulations, it's possible to assess the impact of excipients on stability. derpharmachemica.comresearchgate.net Studies have shown that the presence of certain excipients can alter the thermal stability of Cefpodoxime Proxetil. derpharmachemica.com A correlation between thermal rate constants (k_T) and dissolution rate constants (k_D) has also been explored as a potential predictive tool for formulation stability. derpharmachemica.com

Kinetic modeling in biorelevant media, such as simulated intestinal juice, provides predictions of the drug's stability in the gastrointestinal tract, which has implications for its oral bioavailability. nih.gov The significant difference in degradation rates between a simple buffer and intestinal juice highlights the importance of enzymatic hydrolysis in the presystemic degradation of the prodrug. nih.gov

Preformulation and Formulation Strategy Research

Excipient Compatibility Studies and Interaction Assessment

The successful formulation of a stable and effective dosage form for (E)-Cefpodoxime Proxetil hinges on the careful selection of excipients. ijrar.com Preformulation studies investigating the physicochemical properties of the drug alone and in combination with various excipients are crucial to ensure compatibility. ijrar.comitmedicalteam.pl

Assessment of possible incompatibilities between (E)-Cefpodoxime Proxetil and excipients is a critical step in early-stage development. ijrar.com Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are routinely employed to evaluate these interactions. ijrar.comitmedicalteam.plnih.govresearchgate.net

FTIR spectroscopy helps in identifying any chemical instabilities or interactions by comparing the spectra of the pure drug with that of the drug-excipient mixtures. ijrar.comnih.gov Studies have shown that (E)-Cefpodoxime Proxetil is compatible with a range of excipients, including:

Sodium CMC ijrar.com

Hydroxypropyl methylcellulose (B11928114) (HPMC) K5M ijrar.com

Xanthan gum ijrar.com

Croscarmellose sodium itmedicalteam.pl

Starch itmedicalteam.pl

Sodium saccharin (B28170) itmedicalteam.pl

In one study, FTIR analysis of physical mixtures of (E)-Cefpodoxime Proxetil with locust bean gum and other excipients showed no significant spectral changes, indicating the absence of chemical interaction. nih.gov Similarly, compatibility studies using FTIR have confirmed the absence of detectable interactions between the drug and carriers like Polyvinylpyrrolidone (B124986) (PVP) K30 and Croscarmellose Sodium (CCS). rjptonline.orgrjptonline.org DSC is another valuable tool for detecting interactions by observing changes in the thermal behavior of the drug in the presence of excipients. itmedicalteam.plresearchgate.net DSC thermograms of (E)-Cefpodoxime Proxetil with excipients like croscarmellose sodium and starch have been used to confirm their compatibility. itmedicalteam.pl

Strategies for Solubility and Dissolution Rate Enhancement

(E)-Cefpodoxime Proxetil is a poorly water-soluble drug, which presents a significant challenge in drug formulation as it is often associated with poor dissolution characteristics and, consequently, poor oral bioavailability. nih.govnih.gov Therefore, various strategies are employed to enhance its solubility and dissolution rate.

Amorphous Solid Dispersions (ASDs)

One of the most successful strategies to improve the dissolution rate of poorly soluble drugs like (E)-Cefpodoxime Proxetil is the formation of amorphous solid dispersions (ASDs). rjptonline.orgrjptonline.orgnih.gov In an ASD, the drug is dispersed in an amorphous state within a hydrophilic carrier matrix, which can lead to a significant increase in the drug's aqueous solubility and dissolution rate. nih.govnih.gov The mechanism behind this enhancement includes the reduction of drug particle size to a molecular level and the prevention of drug crystallization. nih.govresearchgate.net

Studies have shown that preparing (E)-Cefpodoxime Proxetil as a solid dispersion can significantly improve its dissolution. For example, solid dispersions with urea (B33335) as a carrier demonstrated a notable increase in the drug's dissolution rate. nih.govresearchgate.netsphinxsai.com Similarly, solid dispersions using polymers like polyethylene (B3416737) glycol (PEG) 6000 and polyvinylpyrrolidone (PVP) K30 have been effective in enhancing the dissolution of (E)-Cefpodoxime Proxetil. rjptonline.orgrjptonline.org

The choice of polymer or carrier is critical for the successful formulation of a stable and effective ASD. The carrier should be hydrophilic and able to interact with the drug to prevent its crystallization. nih.gov Commonly used carriers for (E)-Cefpodoxime Proxetil ASDs include:

Polyvinylpyrrolidone (PVP) K30: This amorphous polymer is a popular choice for creating solid dispersions. rjptonline.orgrjptonline.orggoogle.com Studies have shown that solid dispersions of (E)-Cefpodoxime Proxetil with PVP K30, particularly at a 1:4 drug-to-carrier ratio, result in a significantly greater dissolution rate compared to the pure drug. rjptonline.orgrjptonline.org

Polyethylene Glycols (PEGs): PEGs, such as PEG 6000, are water-soluble carriers used to prepare solid dispersions by methods like fusion. rjptonline.orgrjptonline.orggoogle.com

Urea: As a crystalline carrier, urea has been used to form solid dispersions of (E)-Cefpodoxime Proxetil, leading to enhanced solubility. nih.govresearchgate.netsphinxsai.com

Other Polymeric Carriers: Hydroxypropyl methylcellulose (HPMC), hydroxyethyl (B10761427) cellulose (B213188), and polymethacrylates are other potential polymeric carriers for (E)-Cefpodoxime Proxetil solid dispersions. google.com

The selection of the carrier and the drug-to-carrier ratio directly impacts the dissolution rate of the drug. rjptonline.orgrjptonline.org

The stability of the amorphous state in an ASD is largely attributed to the molecular interactions between the drug and the carrier. utexas.edudovepress.com These interactions, such as hydrogen bonds and pi-alkyl bonds, disrupt the drug's ability to self-assemble into a crystalline form. utexas.edudovepress.com

In the case of (E)-Cefpodoxime Proxetil ASDs, techniques like FTIR, DSC, and X-ray diffraction (XRD) are used to study these interactions and confirm the amorphous state of the drug. rjptonline.orgrjptonline.orgbenthamscience.com FTIR studies have shown no detectable chemical interaction, suggesting that the enhancement in dissolution is due to the physical change in the drug's state. rjptonline.orgrjptonline.org DSC and XRD studies have confirmed the amorphous nature of (E)-Cefpodoxime Proxetil within the solid dispersion, as indicated by the absence of the drug's characteristic crystalline peaks. rjptonline.orgrjptonline.orgresearchgate.netbenthamscience.com The formation of a molecularly dispersed system where the drug is uniformly distributed within the carrier at a molecular level is key to the enhanced dissolution. rjptonline.org

Polymer and Carrier Selection Criteria

Nanosuspensions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Besides ASDs, nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS) are other advanced formulation strategies to improve the solubility and dissolution of (E)-Cefpodoxime Proxetil. ijrpns.comsigmaaldrich.comnih.gov

Nanosuspensions involve reducing the drug's particle size to the nanometer range, which significantly increases the surface area available for dissolution. ijrpns.comabap.co.in Cefpodoxime (B17579) proxetil nanosuspensions have been successfully developed using techniques like solvent-antisolvent precipitation and solvent evaporation. ijrpns.comabap.co.inrjptonline.org These nanosuspensions, often stabilized with polymers like HPMC E50 or PVP K30 and surfactants like sodium lauryl sulphate and poloxamer-188, have demonstrated a significantly higher in-vitro drug release compared to the pure drug or marketed formulations. ijrpns.comabap.co.inrjptonline.org Characterization using methods like scanning electron microscopy (SEM), XRD, and FTIR confirms the reduced particle size and the absence of chemical incompatibility. ijrpns.com

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. sigmaaldrich.comnih.gov This spontaneous nanoemulsification facilitates the dissolution of the poorly water-soluble drug. For (E)-Cefpodoxime Proxetil, SNEDDS have been developed by carefully selecting oily phases, surfactants, and co-surfactants through solubility and emulsification screening. sigmaaldrich.comnih.gov Optimized SNEDDS formulations can yield nanoemulsions with a mean globule size of around 170 nm and can release the drug completely within a short period, irrespective of the pH of the dissolution medium. nih.gov

Solid-State Transformations and Amorphization Research

Research into the solid-state transformations of (E)-Cefpodoxime Proxetil is crucial for developing formulations with enhanced bioavailability. google.comgoogle.com The crystalline form of a drug is generally less soluble than its amorphous counterpart. tbzmed.ac.ir Therefore, converting crystalline (E)-Cefpodoxime Proxetil into an amorphous form is a key strategy to improve its dissolution rate. google.comgoogle.com

The process of amorphization can be achieved through various techniques, including:

Spray Drying: This technique involves dissolving the crystalline drug in a suitable solvent and then rapidly removing the solvent by spraying the solution into a hot drying gas. google.comgoogle.comgoogleapis.com This rapid solidification prevents the drug molecules from arranging into a crystalline lattice, resulting in an amorphous form. google.comgoogle.com Solvents like acetone (B3395972), methanol (B129727), and ethanol (B145695) have been used for this purpose. google.comgoogleapis.com

Solid Dispersion Formation: As discussed earlier, incorporating the drug into a polymeric carrier can lead to its amorphization. rjptonline.orgrjptonline.orgresearchgate.net Techniques like solvent evaporation and fusion are employed to create these dispersions. rjptonline.orgrjptonline.orgresearchgate.net

Co-grinding: This method involves grinding the drug with a carrier, which can lead to the amorphization of the drug. rjptonline.orgrjptonline.org

The amorphous state of (E)-Cefpodoxime Proxetil is confirmed using analytical techniques such as X-ray powder diffraction (XRPD) and DSC. rjptonline.orgrjptonline.orgrjptonline.orggoogle.comgoogleapis.com The XRPD pattern of an amorphous solid shows a characteristic halo pattern instead of the sharp peaks seen for a crystalline material. google.comgoogleapis.comjrespharm.com DSC analysis of an amorphous form will typically show a glass transition temperature (Tg) rather than a sharp melting point. rjptonline.org Studies have shown that the amorphous form of (E)-Cefpodoxime Proxetil exhibits a better intrinsic dissolution rate compared to its crystalline form. google.comgoogle.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques Development and Validation

Chromatographic methods are the cornerstone of (E)-Cefpodoxime Proxetil analysis, offering high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most extensively utilized techniques, with Gas Chromatography (GC) having specific applications.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands out as a versatile and robust technique for the analysis of (E)-Cefpodoxime Proxetil. Various HPLC methods have been developed and validated for its determination in different matrices, including human plasma and pharmaceutical dosage forms. researchgate.netresearchgate.net These methods are typically validated according to the International Conference on Harmonization (ICH) guidelines to ensure their reliability. akjournals.com

A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 column. akjournals.comijprs.com The mobile phase composition is a critical parameter that is optimized to achieve good separation and peak symmetry. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution with a controlled pH. akjournals.comijprs.com Detection is most frequently performed using a UV detector at a wavelength where (E)-Cefpodoxime Proxetil exhibits maximum absorbance, such as 227 nm, 235 nm, 254 nm, or 259 nm. akjournals.comijprs.comsemanticscholar.orgasianpubs.org

Several validated HPLC methods have demonstrated good linearity over a specific concentration range, with high correlation coefficients (r²) typically exceeding 0.998. semanticscholar.orgnih.gov The precision of these methods is confirmed by low relative standard deviation (RSD) values for replicate measurements, which are consistently below 2%. semanticscholar.org Accuracy is often assessed through recovery studies, with results typically falling within the 98-102% range. ajrconline.org The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the methods. akjournals.comnih.gov

Table 1: Examples of HPLC Method Parameters for (E)-Cefpodoxime Proxetil Analysis

ParameterMethod 1Method 2Method 3Method 4
Column X-terra C8 (4.6 x 250mm, 5µm) semanticscholar.orgHypersil C18 (250*4.6, 5µm) ijprs.comPhenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 μm) akjournals.comZorbax Eclipse XDB 5 μ C18 (150×4.6 mm) nih.gov
Mobile Phase 0.25%v/v triethylamine (B128534) buffer (pH 3.5) and acetonitrile (30:70 v/v) semanticscholar.orgAcetonitrile and mixed phosphate (B84403) buffer (pH 6.8) (65:35) ijprs.comAcetonitrile and 50 mM ammonium (B1175870) acetate (B1210297) (pH 6) (45:55 v/v) akjournals.comAcetonitrile:50 mM potassium dihydrogen phosphate buffer (pH 3.0, 70:30 v/v) nih.gov
Flow Rate 1.2 ml/min semanticscholar.org1.2 ml/min ijprs.com1 mL min−1 akjournals.com1.0 ml/min nih.gov
Detection Wavelength 227 nm semanticscholar.org235 nm ijprs.com254 nm akjournals.com228 nm nih.gov
Retention Time 2.747 min semanticscholar.orgNot SpecifiedNot Specified6.44 min nih.gov
Linearity Range Not SpecifiedNot Specified1–80 μg mL−1 akjournals.com70 to 350 μg/ml nih.gov
Correlation Coefficient (r²) 0.998 semanticscholar.orgNot Specified0.9998 akjournals.com0.998 nih.gov
LOD Not SpecifiedNot Specified0.17 μg mL−1 akjournals.com5 μg/ml nih.gov
LOQ Not SpecifiedNot Specified0.5 μg mL−1 akjournals.comNot Specified

Stability-indicating HPLC methods are crucial for assessing the intrinsic stability of (E)-Cefpodoxime Proxetil and for quantifying the drug in the presence of its degradation products. These methods involve subjecting the drug to various stress conditions as mandated by ICH guidelines, including acid and alkali hydrolysis, oxidation, heat, and photolysis. akjournals.comscispace.com

A successful stability-indicating method will effectively separate the intact drug peak from the peaks of any degradation products, with a resolution factor significantly greater than 1.5. akjournals.com This ensures that the analytical method is specific for the active pharmaceutical ingredient (API) and can accurately measure its concentration without interference from degradants. akjournals.comscispace.com

For instance, one study developed a stability-indicating RP-HPLC method using a C18 column and a mobile phase of acetonitrile and ammonium acetate buffer (pH 6.0). akjournals.com The method was able to resolve (E)-Cefpodoxime Proxetil from its degradation products formed under various stress conditions. akjournals.com Another method utilized a mobile phase of methanol and phosphate buffer (pH 4.0) to separate the R and S isomers of cefpodoxime (B17579) proxetil from their degradation products. scispace.com The degradation kinetics under acidic and oxidative conditions have also been investigated using these methods, allowing for the calculation of parameters like the pseudo-first-order rate constant, half-life, and activation energy. akjournals.com

(E)-Cefpodoxime Proxetil is a prodrug that exists as a racemic mixture of R and S isomers. scispace.com While standard reversed-phase columns can sometimes surprisingly achieve separation of these enantiomers due to significant differences in their physicochemical properties, specialized chiral stationary phases (CSPs) are often employed for robust enantiomeric separation. scispace.comakjournals.com

The development of enantioselective HPLC methods is important for studying the individual properties and potential differential activities of each isomer. One stability-indicating HPLC method was able to separate the R and S isomers of cefpodoxime proxetil using a Phenomenex ODS column with a mobile phase of methanol and phosphate buffer (pH 4.0), achieving a resolution factor greater than 2. scispace.comresearchgate.net This separation is crucial for monitoring the stability of each isomer independently. The use of chiral columns, such as those based on polysaccharide derivatives, is a common strategy for achieving enantiomeric separation of various pharmaceutical compounds. mdpi.com

Stability-Indicating HPLC Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) Methods

HPTLC offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of (E)-Cefpodoxime Proxetil. Validated HPTLC methods have been developed for its estimation in bulk drug and pharmaceutical formulations. nih.govijpsonline.com

These methods typically use HPTLC aluminum plates precoated with silica (B1680970) gel 60 F254 as the stationary phase. ijpsonline.comresearchgate.net The mobile phase, a crucial component for achieving good separation, is often a mixture of solvents like toluene (B28343), methanol, and chloroform (B151607). nih.govijpsonline.com Densitometric analysis is carried out at a wavelength where the compound shows significant absorbance, such as 289 nm. nih.govijpsonline.com

Validated HPTLC methods demonstrate good linearity over a defined concentration range, with correlation coefficients (r²) typically around 0.998. nih.gov The specificity of the method is confirmed by its ability to resolve the (E)-Cefpodoxime Proxetil spot from its degradation products under forced degradation conditions (acid and alkali hydrolysis, oxidation, and thermal stress). nih.gov The limits of detection and quantification are also established to determine the method's sensitivity. nih.govijpsonline.com

Table 2: HPTLC Method Parameters for (E)-Cefpodoxime Proxetil Analysis

ParameterMethod 1 nih.govMethod 2 ijpsonline.com
Stationary Phase HPTLC aluminum plates precoated with silica gel 60 RP-18 F254Precoated silica gel 60F254
Mobile Phase Toluene:methanol:chloroform (4:2:4 v/v)Chloroform: methanol: toluene (4:2:4 v/v/v)
Detection Wavelength 289 nm289.0 nm
Rf Value 0.55 ± 0.02Not Specified
Linearity Range 100–600 ng per spot100 to 700 ng/spot
Correlation Coefficient (r²) 0.998 ± 0.0015Not Specified
LOD 3.99 ng per spot30 ng/spot
LOQ 12.39 ng per spot90 ng/spot

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov In the context of (E)-Cefpodoxime Proxetil, GC applications are more specialized. One notable application is the determination of residual solvents, such as acetone (B3395972), in the final drug product. turkjps.orgnih.gov

For instance, a GC method equipped with a flame ionization detector (FID) has been used to quantify acetone in sintered floating tablets of (E)-Cefpodoxime Proxetil. turkjps.orgnih.gov The method utilized a WCOT Fused Silica column and a programmed oven temperature to achieve separation. turkjps.orgnih.gov GC coupled with mass spectrometry (GC-MS) is also a valuable tool for the characterization and quantification of extractables and leachables that may originate from packaging materials or manufacturing equipment. spectroscopyonline.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of (E)-Cefpodoxime Proxetil. These methods provide information about the molecule's chemical structure, functional groups, and concentration.

Several UV-Visible spectrophotometric methods have been developed for the estimation of (E)-Cefpodoxime Proxetil in bulk and pharmaceutical dosage forms. ymerdigital.comasianpubs.org These methods are often based on measuring the absorbance of the drug at its wavelength of maximum absorbance (λmax) in a suitable solvent. ymerdigital.com For example, a method using a mixture of acetone and 0.1 N NaOH as a solvent found the λmax of (E)-Cefpodoxime Proxetil to be 262 nm. ymerdigital.com Another method, utilizing the formation of a colored complex with potassium dichromate in an acidic medium, measured the absorbance at 570 nm. asianpubs.org These methods are validated for linearity, accuracy, and precision. ymerdigital.comasianpubs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the (E)-Cefpodoxime Proxetil molecule. nih.gov By comparing the IR spectrum of the drug with that of a reference standard, its identity can be confirmed. nih.gov Fourier-transform infrared (FTIR) spectroscopy is also employed to study drug-excipient compatibility by looking for any changes in the characteristic peaks of the drug in the presence of excipients. nih.govsphinxsai.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of (E)-Cefpodoxime Proxetil and its impurities. nih.gov LC-MS/MS can provide detailed structural information by analyzing the fragmentation patterns of the parent molecule and its degradation products. nih.gov This technique has been instrumental in identifying both known and new impurities in commercial samples of (E)-Cefpodoxime Proxetil. nih.gov High-throughput ion mobility-mass spectrometry (IM-MS) has also been used to characterize the multiple structures of protonated (E)-Cefpodoxime Proxetil. acs.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of (E)-Cefpodoxime Proxetil in bulk and pharmaceutical forms. The method is based on the principle that the molecule absorbs light in the ultraviolet region due to its specific chromophoric groups. The wavelength of maximum absorbance (λmax) is a key parameter for analysis.

Research has shown that the λmax of (E)-Cefpodoxime Proxetil varies depending on the solvent system used, which is a critical factor in method development. In a mixture of methanol and water, the absorption maximum is observed at 231 nm. acs.org When using 0.1N sodium hydroxide (B78521) (NaOH) as the solvent, the λmax is also found at 231 nm. acs.org A different method employing a mixture of acetone and 0.1N NaOH (25:75, v/v) reported a λmax of 262 nm. acs.org In 0.1N hydrochloric acid (HCl), the λmax is established at 235 nm. arizona.edu Furthermore, studies using various buffers have recorded λmax values at 257.8 nm in acid buffer (pH 1.2), 259.2 nm in glycine (B1666218) buffer (pH 3.0), and 232.0 nm in phosphate buffer (pH 6.8). bhu.ac.in Another study reported a λmax of 260.8 nm in NaH2PO4 buffer (pH 6.7) after initial dissolution in 0.1 N methanolic hydrochloride. researchgate.net This variability underscores the importance of solvent selection in quantitative analysis.

Solvent/Buffer Systemλmax (nm)Reference
Methanol and Water231 acs.org
0.1N NaOH231 acs.org
Acetone:0.1N NaOH (25:75, v/v)262 acs.org
0.1N HCl235 arizona.eduresearchgate.net
Acid Buffer (pH 1.2)257.8 bhu.ac.in
Glycine Buffer (pH 3.0)259.2 bhu.ac.in
Phosphate Buffer (pH 6.8)232.0 bhu.ac.innih.gov
NaH2PO4 Buffer (pH 6.7)260.8 researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential tool for identifying the functional groups present in the (E)-Cefpodoxime Proxetil molecule, thereby confirming its chemical structure. The technique measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

The FTIR spectrum of (E)-Cefpodoxime Proxetil displays several characteristic absorption bands corresponding to its main functional groups. Key peaks include a broad band around 3350 cm⁻¹ attributed to the N-H stretching of a secondary amine. washington.edu The β-lactam ring, a critical feature of cephalosporins, shows a strong C=O stretching vibration at approximately 1761-1786 cm⁻¹. nih.govnih.gov Other carbonyl stretching vibrations from the ester and amide groups are observed in the region of 1676-1727 cm⁻¹. bhu.ac.innih.govspectroscopyonline.com The N-H bending vibration is noted around 1650 cm⁻¹, while C-O stretching vibrations are typically found in the 1037-1275 cm⁻¹ range. bhu.ac.inwashington.edunih.govspectroscopyonline.com

Wavenumber (cm⁻¹)Vibrational AssignmentReference(s)
~3350N-H stretch (secondary amine) washington.edu
2937-2985C-H stretch (alkyl) nih.govspectroscopyonline.com
1761-1786C=O stretch (β-lactam) nih.govnih.gov
1676-1727C=O stretch (ester, amide) bhu.ac.innih.govspectroscopyonline.com
~1650N-H bend washington.edu
1274-1275C-O stretch bhu.ac.innih.govspectroscopyonline.com
1037-1075C-O stretch bhu.ac.inspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule, including the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is invaluable for unambiguous structure elucidation and isomeric differentiation.

¹H NMR: The proton NMR spectrum of (E)-Cefpodoxime Proxetil in deuterated chloroform (CDCl₃) shows distinct signals for each proton. Key chemical shifts (δ) include the isopropyl group protons at approximately 1.21-1.33 ppm, the methoxy (B1213986) group protons of the oxime at around 4.00-4.05 ppm, and the thiazole (B1198619) ring proton at about 6.72-6.96 ppm. nih.govconicet.gov.artsijournals.com The signals for the diastereotopic protons of the proxetil ester moiety often appear as complex multiplets.

¹H NMR Signal (δ, ppm in CDCl₃)AssignmentReference(s)
1.21 - 1.33-CH(CH₃)₂ nih.govconicet.gov.artsijournals.com
1.45 - 1.59-CHCH₃ nih.govconicet.gov.ar
3.30 - 3.32-OCH₃ (on cephem ring) nih.govtsijournals.com
4.00 - 4.05N-OCH₃ nih.govtsijournals.com
5.06 - 5.19H-6 conicet.gov.artsijournals.com
5.95 - 6.02H-7 nih.govtsijournals.com
6.72 - 6.96Thiazole ring-H nih.govconicet.gov.artsijournals.com
6.78 - 6.96O-CH-O nih.govconicet.gov.ar

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, LC-NMR-MS, Ion Mobility-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of (E)-Cefpodoxime Proxetil and for elucidating its structure by analyzing fragmentation patterns. When coupled with separation techniques like liquid chromatography (LC), it becomes a cornerstone for impurity profiling and degradation studies.

LC-MS and LC-MSⁿ: Using electrospray ionization (ESI) in positive ion mode, (E)-Cefpodoxime Proxetil typically shows a protonated molecular ion [M+H]⁺ at an m/z of 558.2. Tandem mass spectrometry (MS/MS or MSⁿ) experiments provide detailed fragmentation pathways that help in identifying the different parts of the molecule and characterizing impurities and degradation products. researchgate.netspectroscopyonline.com

LC-NMR-MS: The hyphenation of LC with both NMR and MS provides a powerful platform for the definitive identification of unknown compounds, such as degradation products. washington.edu LC-MS provides molecular weight and fragmentation data, while LC-NMR offers detailed structural information, enabling successful identification without complex isolation processes. washington.edutsijournals.com

Ion Mobility-MS (IM-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. IM-MS analysis of (E)-Cefpodoxime Proxetil has revealed the presence of multiple gas-phase structures (protomers), which are isomers differing only in the site of protonation. acs.orgnih.gov This technique provides collisional cross-section (CCS) values, a unique physicochemical property that can be used for more confident identification of the molecule. acs.orgconicet.gov.ar The bimodal arrival time distribution observed for (E)-Cefpodoxime Proxetil indicates at least two distinct conformations, likely corresponding to protonation on the thiazole ring or the β-lactam nitrogen. nih.govconicet.gov.ar

Thermal and X-ray Diffraction Analysis

Thermal analysis techniques are employed to investigate the physical properties of (E)-Cefpodoxime Proxetil as a function of temperature. These methods are critical for understanding the compound's stability, polymorphism, and compatibility with excipients.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, crystallinity, and polymorphic transitions of a substance. The DSC thermogram of pure (E)-Cefpodoxime Proxetil typically exhibits a sharp endothermic peak, which corresponds to its melting transition. However, the reported melting point varies across different studies, potentially due to the existence of different crystalline forms or variations in experimental conditions. Reported melting points include 96°C, 126.8°C, and 149.6°C. arizona.eduspectroscopyonline.comconicet.gov.ar The absence of this peak in formulations can indicate that the drug has been uniformly dispersed or converted to an amorphous state. conicet.gov.ar

Reported Melting Point (°C)ObservationReference
96Sharp endothermic peak conicet.gov.ar
126.8Sharp endothermic fusion peak spectroscopyonline.com
149.6 ± 1.4Melting point as per monograph arizona.edu

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of (E)-Cefpodoxime Proxetil. Studies show that the pure drug undergoes a single-stage decomposition process. The derivative thermogravimetric (DTG) curve, which represents the rate of mass loss, shows a peak at approximately 248.0°C, indicating the temperature of maximum decomposition for the pure drug. This information is vital for assessing the stability of the drug under thermal stress and its compatibility with other substances in a formulation. nih.gov

Impurity Profiling and Structural Elucidation

Identification of Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API). researchgate.net In the synthesis of (E)-Cefpodoxime Proxetil, several such impurities have been identified. nih.govresearchgate.net

A study using reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) identified a total of 15 impurities in commercial samples of cefpodoxime (B17579) proxetil. nih.govnih.gov Of these, 11 were determined to be process-related impurities. nih.gov These include known impurities listed in pharmacopoeias as well as newly identified ones. nih.govlupinepublishers.com

Some of the key process-related impurities identified include:

Cefpodoxime Proxetil EP Impurity B: A known impurity that exists as two diastereoisomers. nih.govclearsynth.comdrugfuture.com

Cefpodoxime Proxetil EP Impurity C: Another recognized impurity. nih.govclearsynth.comdrugfuture.com

Cefpodoxime Proxetil EP Impurity D: This impurity also presents as two peaks in chromatographic analysis. nih.govdrugfuture.com

Desmethyl Cefpodoxime Proxetil: An unknown impurity detected at a level of 0.1-0.2% during synthesis, which was later synthesized and characterized. researchgate.net

Cefpodoxime Proxetil EP Impurity E: A process-related impurity. clearsynth.como2hdiscovery.cochemicea.com

Other novel analogues: Ethyl, methyl, propyl, and N-propyl analogues of cefpodoxime proxetil have also been identified as process-related impurities. researchgate.net

The European Pharmacopoeia (EP) specifies several impurities for Cefpodoxime Proxetil, including impurities A, E, F, and G. drugfuture.com The identification of these and other process-related impurities is crucial for controlling the quality of the final drug product. lupinepublishers.comsynzeal.com

Table 1: Identified Process-Related Impurities of (E)-Cefpodoxime Proxetil

Impurity NameTypeMethod of IdentificationReference
Cefpodoxime Proxetil EP Impurity BKnownLC-MS/MS, Comparison with reference standards nih.govdrugfuture.com
Cefpodoxime Proxetil EP Impurity CKnownLC-MS/MS, Comparison with reference standards nih.govdrugfuture.com
Cefpodoxime Proxetil EP Impurity DKnownLC-MS/MS, Comparison with reference standards nih.govdrugfuture.com
Desmethyl Cefpodoxime ProxetilNovelHPLC, LC-MS, NMR, IR researchgate.net
Cefpodoxime Proxetil EP Impurity EKnownNot specified clearsynth.como2hdiscovery.co
Ethyl, methyl, propyl, N-propyl analoguesNovelNot specified researchgate.net
Cefpodoxime Proxetil EP Impurity ASpecifiedPharmacopoeia drugfuture.com
Cefpodoxime Proxetil EP Impurity FSpecifiedPharmacopoeia drugfuture.com
Cefpodoxime Proxetil EP Impurity GSpecifiedPharmacopoeia drugfuture.com
Cefpodoxime dippivoxilNovelNot specified google.com

Characterization of Degradation Products and Their Origin

Degradation products are impurities that form when the drug substance is exposed to various stress conditions such as acid, base, oxidation, heat, and light. nih.govakjournals.com Forced degradation studies are intentionally conducted to understand the stability of the drug and to identify potential degradation products. nih.govresearchgate.net

For (E)-Cefpodoxime Proxetil, forced degradation studies have revealed its susceptibility to various conditions:

Acid and Base Hydrolysis: The drug undergoes degradation under both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, leading to the formation of specific degradation products. nih.gov In acidic conditions, additional peaks at Rf values of 0.10 and 0.44 were observed, while basic conditions led to peaks at 0.03, 0.15, and 0.17 in thin-layer chromatography (TLC). nih.gov Complete degradation was observed in the presence of 0.01 M NaOH. akjournals.com

Oxidative Degradation: Treatment with hydrogen peroxide (3% and 6.0%) also results in the formation of degradation products. nih.govakjournals.com

Thermal Degradation: Exposure to high temperatures (60°C) and dry heat (55°C) has been studied. nih.govnih.gov While one study showed no significant degradation under dry heat, another identified an increase in a specific impurity (IMP-S3) at 60°C. nih.govnih.gov

Photodegradation: Exposure to UV light has also been shown to cause degradation. nih.govlupinepublishers.com

A systematic study identified 15 impurities in commercial samples, with four being characterized as degradation products. nih.gov Stress tests indicated that some impurities originated from degradation, while others were introduced during the synthesis process. nih.gov For instance, one impurity, IMP-S3, was found to increase under both 60°C water bath and high-temperature conditions. nih.gov

The degradation of Cefpodoxime Proxetil can also be influenced by the medium. For example, the degradation rate and the resulting products differ between a phosphate (B84403) buffer and human intestinal juice. nih.gov In intestinal juice, the degradation is faster, and the primary product is the active Δ3-cephalosporin. nih.gov

Table 2: Summary of Forced Degradation Studies on (E)-Cefpodoxime Proxetil

Stress ConditionObservationResulting ProductsReference
Acid Hydrolysis (0.1 M HCl)Degradation observedAdditional peaks at Rf 0.10 and 0.44 (TLC) nih.gov
Base Hydrolysis (0.1 M NaOH)Degradation observedAdditional peaks at Rf 0.03, 0.15, and 0.17 (TLC) nih.gov
Base Hydrolysis (0.01 M NaOH)Complete degradationAbsence of drug peak akjournals.com
Oxidative Degradation (H₂O₂)Degradation observedFormation of multiple degradation products nih.govakjournals.com
Thermal Degradation (60°C)Increase in impurity IMP-S3IMP-S3 nih.gov
UV IrradiationDegradation observedFormation of degradation products nih.govlupinepublishers.com

Application of Advanced Analytical Techniques for Impurity Profiling

A variety of advanced analytical techniques are employed for the comprehensive impurity profiling and structural elucidation of (E)-Cefpodoxime Proxetil and its related substances. lupinepublishers.comnih.gov These techniques are often used in combination to provide detailed information about the identity and structure of impurities. nih.govconicet.gov.ar

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC), is the primary method for separating impurities from the main drug substance. lupinepublishers.comconicet.gov.ar Different HPLC methods have been developed and validated for the analysis of cefpodoxime proxetil and its impurities, often using a C18 column. researchgate.netakjournals.comsciencescholar.us

Mass Spectrometry (MS) , especially when coupled with LC (LC-MS), is a powerful tool for identifying impurities. nih.govlupinepublishers.com Tandem mass spectrometry (LC-MS/MS or LC-MSn) provides fragmentation patterns that are crucial for deducing the structures of unknown compounds. nih.govnih.gov High-resolution mass spectrometry (HRMS) offers accurate mass measurements, further aiding in the identification process. lupinepublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a definitive technique for structural elucidation. conicet.gov.arnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the precise chemical structure of isolated impurities. researchgate.netconicet.gov.arwisdomlib.org Techniques like ¹H NMR and ¹³C NMR have been used to characterize synthesized impurities like desmethyl cefpodoxime proxetil. researchgate.net Solid-state NMR has also been utilized to study the structure-activity relationship of the drug molecule. researchgate.net

Other Techniques:

High-Performance Thin-Layer Chromatography (HPTLC) has been developed as a stability-indicating method for the estimation of cefpodoxime proxetil. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule and has been used in the characterization of impurities. researchgate.netwisdomlib.org

The combination of these techniques allows for a thorough impurity profile, which is essential for ensuring the quality and safety of (E)-Cefpodoxime Proxetil. lupinepublishers.comnih.gov

Quantitative Determination of Impurities

Once impurities are identified and characterized, it is crucial to quantify their levels in the drug substance and product to ensure they are within acceptable limits set by regulatory bodies like the ICH. nih.govakjournals.com Validated analytical methods are required for the accurate and precise quantification of these impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative determination of impurities in (E)-Cefpodoxime Proxetil. akjournals.comresearchgate.netakjournals.com Several stability-indicating RP-HPLC methods have been developed and validated according to ICH guidelines. akjournals.comakjournals.comsciencescholar.us These methods are designed to be specific, accurate, precise, and robust. nih.govakjournals.com

Key aspects of quantitative HPLC methods include:

Linearity: The method should demonstrate a linear relationship between the concentration of the impurity and the analytical response over a specified range. nih.govakjournals.com For instance, one method showed linearity in the concentration range of 100–600 ng per spot for HPTLC. nih.gov Another HPLC method was linear over a concentration range of 1–80 μg mL⁻¹. akjournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of an impurity that can be reliably detected and quantified, respectively. akjournals.com For one HPTLC method, the LOD and LOQ were 3.99 and 12.39 ng per spot, respectively. nih.gov A validated HPLC method reported an LOD of 0.17 μg mL⁻¹ and an LOQ of 0.5 μg mL⁻¹. akjournals.com

Accuracy and Precision: The method must be shown to be accurate (close to the true value) and precise (reproducible). nih.govakjournals.com

Specificity: The method must be able to quantify the analyte of interest in the presence of other components, such as other impurities and excipients. akjournals.comscispace.com

The European Pharmacopoeia provides specific HPLC methods and system suitability requirements for the control of impurities in cefpodoxime proxetil, including resolution criteria between the diastereoisomers of the drug and its impurities. drugfuture.com

Table 3: Validated Quantitative Methods for (E)-Cefpodoxime Proxetil Impurities

Analytical TechniqueParameterValueReference
HPTLCLinearity Range100–600 ng per spot nih.gov
HPTLCLimit of Detection (LOD)3.99 ng per spot nih.gov
HPTLCLimit of Quantification (LOQ)12.39 ng per spot nih.gov
HPLCLinearity Range1–80 μg mL⁻¹ akjournals.com
HPLCLimit of Detection (LOD)0.17 μg mL⁻¹ akjournals.com
HPLCLimit of Quantification (LOQ)0.5 μg mL⁻¹ akjournals.com
RP-HPLCLinearity Range5-30 μg/mL researchgate.net

Pharmacokinetic Principles in Preclinical Research

In Vitro Studies on Metabolic Fate of (E)-Cefpodoxime Proxetil

In vitro studies have been instrumental in elucidating the metabolic conversion of (E)-Cefpodoxime proxetil. These studies have confirmed that the primary metabolic pathway is the hydrolysis of the ester linkage to form the active drug, cefpodoxime (B17579). This de-esterification is not a spontaneous chemical process but is mediated by enzymes present in the gastrointestinal tract. nih.govijpsr.com

Research using rabbit and human intestinal preparations has demonstrated that enzymatic hydrolysis occurs in both the luminal washings and the mucosal homogenates. researchgate.netnih.gov The mucosal activity was found to be predominantly in the soluble fraction, with the brush-border membranes showing minimal activity. researchgate.net This suggests that the enzymes responsible for the activation of the prodrug are located within the intestinal cells and are also secreted into the intestinal lumen.

Key findings from these in vitro experiments point to the involvement of cholinesterases in the hydrolysis of (E)-Cefpodoxime proxetil. researchgate.netresearchgate.net The use of potent inhibitors of these enzymes, such as eserine and diisopropyl fluorophosphate, significantly reduced the rate of cefpodoxime proxetil hydrolysis in both luminal and mucosal preparations. researchgate.net Furthermore, the hydrolysis was also sensitive to inhibition by mercuric chloride (HgCl2) and acetylsalicylic acid. researchgate.net

Comparative studies have shown similarities between the enzymatic hydrolysis in rabbit and human intestinal material, suggesting that the rabbit can be a relevant preclinical model for studying the luminal metabolism of this prodrug. nih.gov These in vitro models have also been used to investigate the impact of food components on the metabolic fate of the drug. For instance, amino acids, trace elements, and vitamins were found to be potent inhibitors of cefpodoxime proxetil hydrolysis in duodenal washings, whereas lipids did not show a significant interaction. nih.gov This inhibitory effect of certain food components on the pre-absorptive hydrolysis might contribute to the observed enhancement of bioavailability when the drug is taken with food, by allowing more intact prodrug to reach the absorptive sites of the intestinal mucosa.

Influence of Physiochemical Factors on Absorption Mechanisms

The absorption of (E)-Cefpodoxime proxetil is significantly influenced by its physicochemical properties, particularly its solubility and stability, which are highly dependent on the pH of the surrounding environment. rjptonline.orgeijppr.com (E)-Cefpodoxime proxetil is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability. rjptonline.orggoogle.com

The aqueous solubility of (E)-Cefpodoxime proxetil is poor, which can be a rate-limiting step for its dissolution and subsequent absorption. rjptonline.orgnih.govinnovareacademics.inasianpharmtech.com Its solubility is markedly pH-dependent, showing significantly higher solubility in acidic conditions compared to neutral or alkaline environments. rjptonline.orgeijppr.comrjpbcs.com For example, a very high solubility has been observed at a pH of 1.2 (10.47 mg/ml), which drops sharply as the pH increases, reaching as low as 0.45 mg/ml at pH 6.8. rjpbcs.com This characteristic explains why conditions that lower gastric pH can enhance its absorption, while pH-increasing agents have the opposite effect. nih.govnih.gov

Another critical physicochemical factor is the tendency of (E)-Cefpodoxime proxetil to form a gel in aqueous media, especially in acidic environments. google.comnih.govasianpharmtech.com This gel formation can impede the disintegration of the dosage form and slow down the dissolution rate, thereby reducing the amount of drug available for absorption. google.com

Table 1: Solubility of (E)-Cefpodoxime Proxetil in Various Solvents

SolventSolubility (mg/mL)Solubility Profile
Methanol (B129727)735.56 ± 0.021Freely soluble
Ethanol (B145695)198.23 ± 0.002Freely soluble
Water (pH 7.0)0.900 ± 0.104Slightly soluble

Data sourced from a comparative study on fast dissolving tablets. innovareacademics.in

Table 2: pH-Dependent Solubility of (E)-Cefpodoxime Proxetil

Buffer pHSolubility (mg/mL)
1.210.47
6.80.45

Data sourced from a study on gastro-retentive drug delivery systems. rjpbcs.com

Pharmacodynamic Principles and in Vitro Antimicrobial Action

Mechanistic Basis of Antimicrobial Activity of Cefpodoxime (B17579)

The bactericidal, or bacteria-killing, action of cefpodoxime stems from its ability to interfere with the construction of the bacterial cell wall. patsnap.comdrugbank.comwikidoc.org

Interaction with Penicillin-Binding Proteins (PBPs)

Cefpodoxime's primary mechanism of action involves its binding to and inhibition of penicillin-binding proteins (PBPs). patsnap.compatsnap.comtoku-e.com These proteins are enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. patsnap.comtoku-e.com By binding to these proteins, cefpodoxime effectively blocks their enzymatic activity. patsnap.comtoku-e.com The active metabolite of cefpodoxime shows a preferential affinity for penicillin-binding protein 3 (PBP3). drugbank.comnih.gov

Inhibition of Bacterial Cell Wall Synthesis

The inhibition of PBPs by cefpodoxime disrupts the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall. patsnap.comtoku-e.com This disruption weakens the cell wall, rendering the bacterium unable to withstand the internal osmotic pressure, which ultimately leads to cell lysis and death. patsnap.compatsnap.comtoku-e.com

In Vitro Antimicrobial Spectrum and Potency

Cefpodoxime demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. drugbank.comwikidoc.orgtsijournals.com Its potency is often measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Activity Against Gram-Positive Bacteria

Cefpodoxime is active against many Gram-positive organisms. wikidoc.orgnih.gov It has shown effectiveness against Staphylococcus aureus (including penicillinase-producing strains), Staphylococcus saprophyticus, Streptococcus pneumoniae (excluding penicillin-resistant strains), and Streptococcus pyogenes. wikidoc.orgnih.gov However, it is important to note that cefpodoxime is inactive against methicillin-resistant staphylococci and enterococci. wikidoc.orgnih.gov

Table 1: In Vitro Activity of Cefpodoxime Against Gram-Positive Bacteria

Gram-Positive Bacteria MIC (µg/mL)
Staphylococcus aureus 4 nih.govncats.io
Coagulase-negative staphylococci >2 nih.gov
Streptococcus pyogenes ≤0.004 - 2 wikipedia.org
Streptococcus agalactiae MIC ≤ 2.0 for ≥90% of isolates wikidoc.org
Streptococcus spp. (Groups C, F, G) MIC ≤ 2.0 for ≥90% of isolates wikidoc.org

Activity Against Gram-Negative Bacteria

Cefpodoxime also exhibits significant activity against a wide range of Gram-negative bacteria. drugbank.comwikidoc.orgtsijournals.com This includes clinically important pathogens such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Haemophilus influenzae (including beta-lactamase producing strains), Moraxella catarrhalis, and Neisseria gonorrhoeae (including penicillinase-producing strains). wikidoc.orgnih.gov However, it is generally inactive against Pseudomonas aeruginosa and most strains of Enterobacter. wikidoc.org

Table 2: In Vitro Activity of Cefpodoxime Against Gram-Negative Bacteria

Gram-Negative Bacteria MIC (µg/mL)
Haemophilus influenzae ≤0.03 - 1 wikipedia.org
Neisseria gonorrhoeae 0.004 - 0.06 wikipedia.org
Escherichia coli MIC90 ≤ 1 ncats.io
Klebsiella pneumoniae MIC90 ≤ 1 ncats.io
Proteus mirabilis MIC90 ≤ 1 ncats.io
Citrobacter diversus MIC ≤ 2.0 for ≥90% of isolates wikidoc.org
Klebsiella oxytoca MIC ≤ 2.0 for ≥90% of isolates wikidoc.org
Proteus vulgaris MIC ≤ 2.0 for ≥90% of isolates wikidoc.org
Providencia rettgeri MIC ≤ 2.0 for ≥90% of isolates wikidoc.org
Haemophilus parainfluenzae MIC ≤ 2.0 for ≥90% of isolates wikidoc.org

Stability Against Beta-Lactamases

A key feature of cefpodoxime is its stability in the presence of many beta-lactamase enzymes. patsnap.comdrugbank.comwikidoc.org Beta-lactamases are enzymes produced by some bacteria that can inactivate beta-lactam antibiotics like penicillins and cephalosporins. Cefpodoxime's resistance to these enzymes allows it to be effective against many organisms that are resistant to other beta-lactam drugs. drugbank.comwikidoc.org However, it is important to note that certain extended-spectrum beta-lactamases (ESBLs) can inactivate cefpodoxime. drugbank.comwikidoc.org Resistance to cefpodoxime can also occur through alterations in penicillin-binding proteins (PBPs) and decreased permeability of the bacterial cell wall. nih.govwikidoc.org

Correlation between Physicochemical Properties and In Vitro Antimicrobial Efficacy

The in vitro antimicrobial efficacy of a cephalosporin (B10832234) like Cefpodoxime is not solely dependent on its core mechanism of action but is significantly influenced by its physicochemical properties. These properties govern its ability to penetrate bacterial cell walls, its affinity for target PBPs, and its stability against bacterial enzymes.

Lipophilicity and Bacterial Penetration:

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, plays a critical role in the antibacterial activity of cephalosporins. researchgate.net The relationship, however, is not linear and often depends on the type of bacteria (Gram-positive vs. Gram-negative). acs.org

Gram-Negative Bacteria: These bacteria possess an outer membrane that acts as a formidable barrier. Generally, more hydrophilic (less lipophilic) cephalosporins are more effective against Gram-negative organisms as they can better utilize porin channels to cross this outer membrane. acs.org

Gram-Positive Bacteria: For Gram-positive bacteria, which lack an outer membrane, a higher lipophilic character can sometimes enhance activity. nih.gov Studies on various cephalosporins have shown that cephems with lipophilic functional groups in their side chains, such as cyanomethyl or methylthiomethyl groups, exhibit increased activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov Conversely, hydrophilic modifications tend to decrease this activity. nih.gov

(E)-Cefpodoxime Proxetil itself is a hydrophobic, poorly water-soluble molecule, which is a necessary trait for its absorption as a prodrug. nih.govfabad.org.tr It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability. fabad.org.tr The active form, Cefpodoxime, to which it is converted, has the appropriate physicochemical balance to be effective against a broad spectrum of bacteria. ijcrt.org

Structural Features and Structure-Activity Relationship (SAR):

The specific molecular structure of Cefpodoxime is finely tuned for potent antimicrobial action.

C-7 Acyl Side Chain: The substitution at the C-7 position of the β-lactam ring, which includes the acyl side chain, oxime group, and aminothiazole ring, is a key determinant of its antibacterial spectrum and binding affinity for PBPs. researchgate.net The (Z)-methoxyimino group in this side chain contributes significantly to its stability against β-lactamases. drugs.comfda.gov

Stereochemistry: (E)-Cefpodoxime Proxetil is supplied as a racemic mixture of R- and S-enantiomers. Research has indicated that the individual isomers exhibit different physicochemical and biological properties. Notably, the S-isomer has demonstrated higher resistance to enzymatic metabolism compared to the R-isomer, which could have implications for bioavailability. researchgate.net

Research Findings on In Vitro Efficacy:

The practical correlation between the drug's properties and its efficacy is demonstrated by its in vitro activity against various pathogens, typically measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

In Vitro Activity of Cefpodoxime Against Various Bacterial Species
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus---
Streptococcus pyogenes---
Haemophilus influenzae---
Escherichia coli0.25-1--
Klebsiella pneumoniae---
Proteus mirabilis---

Data derived from in vitro studies simulating various dosages. psu.edudergipark.org.tr

Data Interpretation: The MIC for E. coli ATCC 25922 has been reported in the range of 0.25-1 µg/mL. dergipark.org.tr In pharmacokinetic in-vitro models, simulated doses of Cefpodoxime have shown effective reduction of Klebsiella spp., Proteus mirabilis, Escherichia coli, Streptococcus pyogenes, and Haemophilus influenzae. psu.edu A dose-activity relationship was observed for Staphylococcus aureus, which required a higher simulated dose for effective reduction compared to E. coli. psu.edu

Furthermore, formulation strategies can influence the physicochemical behavior of (E)-Cefpodoxime Proxetil and, consequently, its efficacy. For instance, creating nanoparticles of the drug has been shown to enhance its antibacterial activity against E. coli by a factor of two compared to the free drug, highlighting how manipulating physical properties can amplify biological action. dergipark.org.tr

Future Directions in E Cefpodoxime Proxetil Research

Exploration of Novel Synthetic Methodologies

The synthesis of (E)-cefpodoxime proxetil, a third-generation cephalosporin (B10832234), has traditionally involved multi-step processes. nih.govlupinepublishers.com Current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Innovations in organic synthesis, such as cascade reactions and multicomponent reactions, offer promising avenues for streamlining the production of complex molecules like cefpodoxime (B17579) proxetil. hilarispublisher.com

One improved method involves the acylation of 7-aminocephalosporanic acid (7-ACA) with S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), followed by chloroacetylation, esterification, and subsequent cleavage of the chloroacetamide protective group. nih.gov This procedure has been shown to produce better yields and eliminates the need for column chromatography purification. nih.govresearchgate.net Another approach simplifies the process by omitting the need for protection and deprotection steps for the 3-position and 7-position of 7-ACA, leading to higher yields and purity. google.com This method utilizes the etherification of 7-ACA with trimethyl borate (B1201080) in the presence of methoxy (B1213986) sulfonic acid and dimethylformamide. google.com

The purification of cefpodoxime proxetil is another critical area of research. Methods involving the formation of an acid addition salt in a water-immiscible organic solvent like methyl isobutyl ketone have been explored to reduce impurities while maintaining the desired diastereomeric ratio. google.com Researchers have also investigated the synthesis and characterization of novel analogues of cefpodoxime proxetil, such as ethyl, methyl, propyl, and N-propyl analogues, to explore their potential properties. researchgate.netresearcher.life

Future synthetic strategies may focus on:

Catalytic Innovations: The use of transition metal-catalyzed reactions, such as cross-coupling and C-H activation, could offer more direct and efficient ways to construct the key bonds in the cefpodoxime proxetil molecule. hilarispublisher.com

Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch methods.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to higher stereoselectivity and milder reaction conditions, reducing the environmental impact.

Advanced Formulation Strategies for Targeted Delivery

(E)-Cefpodoxime proxetil exhibits poor water solubility, which can lead to low oral bioavailability, estimated to be around 50% in humans. nih.govnih.gov Consequently, a significant area of research is dedicated to developing advanced formulation strategies to enhance its solubility, dissolution rate, and ultimately, its therapeutic efficacy.

Micro- and Nanoparticulate Systems: One prominent approach involves the preparation of microparticles using natural polymers like methylcellulose (B11928114), sodium alginate, and chitosan. nih.gov These formulations aim to improve the dissolution rate by increasing the surface area of the drug and enhancing its wettability. nih.gov Studies have shown that such microparticles can significantly increase the solubility and dissolution rate of cefpodoxime proxetil compared to the pure drug. nih.gov

Niosomal suspensions are another promising avenue being explored. ijpsr.comajptonline.com These vesicular systems can encapsulate the drug, potentially leading to sustained release, targeted delivery, and reduced dosing frequency. ijpsr.com Self-nano-emulsifying drug delivery systems (SNEDDS) are also being investigated to improve the absorption and bioavailability of poorly permeable drugs like cefpodoxime proxetil. nih.gov

Gastroretentive Drug Delivery Systems (GRDDS): Given that cefpodoxime proxetil has better solubility and stability in acidic environments, gastroretentive formulations are being developed to prolong its residence time in the stomach. nih.govresearchgate.netjournalagent.combanglajol.info These systems, such as floating tablets and microballoons, are designed to remain in the stomach for an extended period, allowing for continuous, controlled release of the drug in an environment optimal for its absorption. nih.govresearchgate.netjournalagent.combanglajol.infonih.gov Floating tablets have been formulated using effervescent agents like sodium bicarbonate and citric acid, or by using polymers like locust bean gum. journalagent.combanglajol.info Another technique, sintering, which involves exposing tablets to acetone (B3395972) vapors, has been used to increase cross-linkage within the polymer matrix, enabling prolonged drug release. journalagent.com

The table below summarizes some advanced formulation strategies and their key findings:

Formulation StrategyPolymers/Excipients UsedKey FindingsReference(s)
Polymeric MicroparticlesMethylcellulose, Sodium Alginate, ChitosanMarked increase in dissolution rate attributed to wetting effect and micronization. nih.gov
Gastroretentive MicroballoonsHydroxypropylmethyl cellulose (B213188) (HPMC), Ethyl cellulose (EC)Good floating behavior for over 12 hours and diffusion-controlled release. nih.gov
Floating TabletsLocust Bean Gum, Sodium Bicarbonate, Citric AcidControlled release with zero-order kinetics and improved bioavailability potential. banglajol.info
Sintered Floating TabletsLocust Bean Gum, Camphor, AcetoneProlonged drug release (97.3% in 12 hours) with low polymer concentration. journalagent.com

In-depth Mechanistic Studies of Degradation and Stabilization

Understanding the degradation pathways of (E)-cefpodoxime proxetil is crucial for developing stable pharmaceutical formulations. The drug is susceptible to degradation under various conditions, including acidic, alkaline, oxidative, and photolytic stress. scispace.comlupinepublishers.comnih.gov

Hydrolytic Degradation: Hydrolysis is a primary degradation pathway for cefpodoxime proxetil, particularly due to its ester and β-lactam functionalities. jparonline.com The rate of hydrolytic degradation is significantly influenced by pH and temperature. jparonline.comsemanticscholar.org Studies have shown that the degradation follows pseudo-first-order kinetics. semanticscholar.orgresearchgate.net The drug exhibits a U-shaped pH-rate profile, indicating it is least stable at both low and high pH values and most stable around pH 5. jparonline.comsemanticscholar.org Under basic conditions, degradation is more pronounced. nih.govsemanticscholar.org

Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. scispace.comnih.govnih.gov Cefpodoxime proxetil has been shown to degrade under acidic and basic conditions, with the formation of several degradation products. nih.govresearchgate.net For instance, acid degradation can yield specific impurities, while base-catalyzed hydrolysis leads to a different set of degradants. nih.gov The drug is also susceptible to oxidative degradation in the presence of hydrogen peroxide. nih.gov However, it has been found to be relatively stable under thermal and photolytic stress. nih.gov

Stabilization Strategies: Research into stabilizing cefpodoxime proxetil has explored the use of complexing agents and polymers. Complexation with β-cyclodextrin has been shown to exert a strong stabilizing influence, likely by encapsulating the labile parts of the molecule and protecting them from hydrolytic attack. jparonline.com The addition of water-soluble polymers like HPMC in combination with β-cyclodextrin can further decrease the degradation rate. jparonline.com

The table below presents a summary of degradation conditions and their effects on (E)-cefpodoxime proxetil:

Degradation ConditionObservationsReference(s)
Acid Hydrolysis (0.1 M HCl)Significant degradation with formation of specific impurities. nih.gov
Base Hydrolysis (0.1 M NaOH)Significant degradation with formation of multiple impurities. nih.gov
Oxidative (6% H₂O₂)Susceptible to degradation. nih.gov
Thermal (55°C)No significant degradation observed. nih.gov
Photolytic (Sunlight)Relatively stable. nih.gov
Aqueous Solution (pH dependent)U-shaped pH-rate profile, most stable at pH 5. jparonline.comsemanticscholar.org

Development of High-Throughput Analytical Techniques

The development of rapid and efficient analytical methods is essential for quality control, stability testing, and pharmacokinetic studies of (E)-cefpodoxime proxetil. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (RP-HPLC): Several reverse-phase HPLC (RP-HPLC) methods have been developed for the simultaneous estimation of cefpodoxime proxetil and other drugs, such as clavulanic acid and ofloxacin. researchgate.netnih.govajrconline.org These methods are validated according to ICH guidelines for parameters like linearity, precision, accuracy, and robustness. scispace.comnih.govajrconline.org A typical RP-HPLC method utilizes a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). scispace.comresearchgate.netnih.gov Detection is usually carried out using a UV detector at a wavelength around 228-289 nm. nih.govnih.gov

Stability-indicating HPLC methods are particularly important as they can separate the parent drug from its degradation products. scispace.comresearchgate.net The development of such methods involves subjecting the drug to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and then ensuring the chromatographic system can resolve them from the intact drug. scispace.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of cefpodoxime proxetil in bulk and pharmaceutical formulations. nih.govijpsonline.comphmethods.net A validated HPTLC method uses precoated silica (B1680970) gel plates as the stationary phase and a solvent system like toluene (B28343):methanol (B129727):chloroform (B151607) for development. nih.govijpsonline.com Densitometric analysis is performed in the absorbance mode for quantification. nih.gov Like HPLC, HPTLC methods can also be developed to be stability-indicating, separating the drug from its degradation products. nih.gov

High-Throughput and Advanced Techniques: To handle a large number of samples, as is common in drug discovery and environmental monitoring, high-throughput analytical (HTA) systems are being developed. One such system involves automated pipetting and solid-phase extraction (SPE) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the analysis of antimicrobials, including cefpodoxime proxetil, in wastewater. mdpi.com Ion mobility spectrometry (IMS) is another advanced technique that can separate ions based on their size and shape, offering an additional dimension of separation to liquid chromatography and mass spectrometry. acs.org

The table below compares different analytical methods for (E)-cefpodoxime proxetil:

Analytical TechniqueStationary PhaseMobile Phase/Solvent SystemDetectionKey FeaturesReference(s)
RP-HPLCC18 ColumnAcetonitrile:Phosphate BufferUV at 228 nmSimultaneous estimation with clavulanic acid. nih.gov
RP-HPLCC18 ColumnMethanol:Phosphate BufferUV at 252 nmStability-indicating, separates R and S isomers. scispace.com
HPTLCSilica Gel 60 RP-18 F254Toluene:Methanol:ChloroformDensitometry at 289 nmStability-indicating, validated for bulk and formulation. nih.gov
UPLC-MS/MS with Automated SPEUPLC BEH C18Formic acid in MethanolTandem Mass SpectrometryHigh-throughput analysis for environmental samples. mdpi.com

Investigation of Stereoisomeric Effects on Pharmacological Properties

(E)-Cefpodoxime proxetil is a prodrug that is administered as a racemic mixture of two enantiomers, the R-isomer and the S-isomer. researchgate.net These stereoisomers can exhibit different physicochemical and biological properties, which may impact their pharmacokinetic profiles and therapeutic efficacy.

Research has shown that while both isomers have similar pH stability, the R-isomer is more susceptible to enzymatic metabolism than the S-isomer. researchgate.net The S-isomer appears to have a higher resistance to enzymatic degradation in the gastrointestinal tract, which could lead to greater bioavailability. researchgate.net This difference in metabolic stability is a critical factor, as the prodrug must be absorbed and then hydrolyzed to its active metabolite, cefpodoxime, to exert its antibacterial effect. nih.govresearchgate.netnih.gov

Future investigations in this area should focus on:

Separation and Individual Pharmacokinetic Profiling: Developing robust analytical methods to separate the R- and S-isomers in biological matrices and conducting detailed pharmacokinetic studies for each isomer individually.

Enzymatic Stability in Different Tissues: Quantifying the rate of hydrolysis of each isomer by esterases in the intestine, liver, and blood to build a comprehensive model of their metabolic fate.

Transporter Interactions: Investigating whether the stereoisomers exhibit differential interactions with drug transporters in the gastrointestinal tract, which could affect their absorption.

Correlation with Clinical Outcomes: Exploring potential correlations between the R/S isomer ratio in plasma and clinical efficacy or the incidence of adverse effects in patient populations.

A deeper understanding of these stereoisomeric effects could pave the way for the development of enantiopure formulations or formulations with an optimized isomeric ratio, potentially leading to improved therapeutic outcomes.

Q & A

What are the standard chromatographic conditions for quantifying (E)-Cefpodoxime Proxetil and its impurities in pharmaceutical formulations?

Answer:
The most widely validated method is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Key parameters include:

  • Mobile phase : A gradient or isocratic mixture of water, acetonitrile, and acetic acid (e.g., 100:99:2 ratio) adjusted to pH 2.5–3.0 .
  • Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size) maintained at 25–30°C .
  • Flow rate : 1.0–1.5 mL/min with detection at 254 nm .
  • System suitability : Resolution ≥2.5 between (E)-Cefpodoxime Proxetil epimers (R and S), tailing factor ≤1.5, and RSD ≤1.0% for peak area reproducibility .

How is the purity of (E)-Cefpodoxime Proxetil assessed using spectroscopic methods?

Answer:
Purity is validated via:

  • UV-Vis spectroscopy : Confirms λmax at 254 nm in methanol, matching reference standards .
  • IR spectroscopy : Peaks at 1775 cm<sup>-1</sup> (β-lactam carbonyl) and 1660 cm<sup>-1</sup> (amide I band) ensure structural integrity .
  • <sup>1</sup>H-NMR : Signals at δ 1.3 ppm (doublet, isopropyl group) and δ 3.3 ppm (singlet, methoxymethyl group) verify stereochemical purity .

How can researchers resolve discrepancies in impurity profiles between different batches of (E)-Cefpodoxime Proxetil?

Answer:
Advanced strategies include:

  • Central Composite Design (CCD) : Optimizes HPLC parameters (e.g., mobile phase pH, column temperature) to separate co-eluting impurities .
  • Forced degradation studies : Expose samples to acidic/alkaline hydrolysis, oxidation, or heat to identify degradation pathways and validate stability-indicating assays .
  • System suitability tests : Ensure column performance and detector sensitivity remain consistent across batches .

What experimental approaches evaluate the stability of (E)-Cefpodoxime Proxetil under stress conditions?

Answer:
Stability studies follow ICH guidelines:

  • Forced degradation : Acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and thermal (80°C) conditions to generate degradation products .
  • HPTLC : Silica gel RP-18 plates with toluene:methanol:chloroform (4:2:4) resolve degradation products (Rf = 0.55 ± 0.02) .
  • Validation : Linearity (100–600 ng/spot, r<sup>2</sup> ≥0.998), precision (RSD ≤2%), and recovery (98–102%) ensure method robustness .

How does gastric pH affect the pharmacokinetics of (E)-Cefpodoxime Proxetil?

Answer:

  • pH-dependent absorption : Higher gastric pH (e.g., from antacids or H2 blockers) reduces bioavailability by 40–50% due to poor dissolution .
  • Formulation mitigation : Sustained-release tablets with hydroxypropyl methylcellulose (HPMC) maintain drug release over 24 hours, independent of pH fluctuations .
  • Dosing protocols : Administer 2 hours before or after antacids to minimize interactions .

What are the key validation parameters for analytical methods determining (E)-Cefpodoxime Proxetil?

Answer:
ICH-compliant validation includes:

  • Linearity : 100–600 µg/mL for Cefpodoxime Proxetil and 0.4–2.4 µg/mL for impurities (r<sup>2</sup> ≥0.999) .
  • Precision : Intra-day RSD ≤1.5%, inter-day RSD ≤2.0% .
  • Accuracy : Recovery 98–102% via spiked samples at 50%, 100%, and 150% levels .

What methodological considerations are critical for developing a stability-indicating assay?

Answer:

  • Degradation specificity : Ensure baseline separation of degradation products from the parent compound (resolution ≥2.0) .
  • Robustness testing : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess method resilience .
  • Limit of quantification (LOQ) : ≤0.05% for impurities to meet pharmacopeial standards .

How can in vitro dissolution studies predict in vivo performance of sustained-release formulations?

Answer:

  • Matrix design : HPMC-based tablets show zero-order or Higuchi kinetics (r<sup>2</sup> ≥0.97), correlating with prolonged plasma concentrations .
  • Dissolution media : Use pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) to mimic physiological conditions .
  • In vitro-in vivo correlation (IVIVC) : Establish using Wagner-Nelson or Loo-Riegelman models for bioavailability prediction .

What are the isomer ratio specifications for (E)-Cefpodoxime Proxetil?

Answer:
The USP requires an R-epimer:S-epimer ratio of 0.5–0.6, quantified via HPLC using a chiral column (e.g., Chiralpak AD-H) and polar organic mobile phase .

What strategies mitigate the impact of co-administered drugs on bioavailability?

Answer:

  • Pharmacokinetic studies : Famotidine reduces AUC by 40%; adjust dosing intervals to avoid concurrent administration .
  • Formulation tweaks : Enteric coatings or micronization enhance dissolution in low-pH environments .
  • Therapeutic drug monitoring : Measure plasma concentrations in patients on polypharmacy to ensure therapeutic efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.